
(2,2,2-Trichloroethoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2,2-Trichloroethoxy)silane is a useful research compound. Its molecular formula is C2H5Cl3OSi and its molecular weight is 179.50 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2,2,2-Trichloroethoxy)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,2,2-Trichloroethoxy)silane including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Cement Hydration and Mortar Properties
Silanes and their derivatives, including (2,2,2-Trichloroethoxy)silane, are utilized in modifying cement hydration and enhancing the mechanical properties of mortars. These compounds act as coupling agents, merging different compositions in mortars and chemically interacting with calcium silicate hydrates. Their addition to ordinary mortars generally improves flexural strength and compressive strength after curing (Feng et al., 2016).
2. Inorganic-Organic Layered Materials
In the synthesis of inorganic-organic layered materials, trialkoxy(alkyl)silanes, including variants like (2,2,2-Trichloroethoxy)silane, are hydrolyzed and polycondensed. These processes lead to the formation of highly organized materials with specific structural properties, useful in various scientific applications (Shimojima et al., 1997).
3. Corrosion Protection and Organic Coating Adhesion
Silanes, including (2,2,2-Trichloroethoxy)silane, are key in improving the adhesion of organic coatings to metals and providing corrosion protection. They undergo chemical transformations upon air exposure, enhancing the protective properties against corrosion and promoting adhesion (Flis & Kanoza, 2006).
4. Lithium-Ion Batteries
In lithium-ion batteries, derivatives of silanes, including (2,2,2-Trichloroethoxy)silane, are explored as additives to electrolytes. They contribute to the suppression of co-intercalation and improve the electrochemical properties, thereby enhancing battery performance (Xia et al., 2008).
5. Ultra-Thin Hydrophobic Coatings
Various types of hydrophobic silanes, including (2,2,2-Trichloroethoxy)silane, are investigated for their efficacy in creating ultra-thin coatings. These coatings are analyzed for their chemical and electrochemical properties, particularly in applications requiring hydrophobic surfaces (Baruwa et al., 2019).
6. Flame Retardants for Lithium Ion Batteries
Silanes, such as vinyl-tris-(methoxydiethoxy)silane, are used as flame retardants in lithium-ion batteries. These compounds effectively reduce flammability and enhance thermal stability, offering a safer and more efficient alternative for battery manufacturing (Zhang et al., 2009).
7. Adhesion Properties of Epoxy Coatings
(2,2,2-Trichloroethoxy)silane is studied for its role in enhancing the adhesion properties of epoxy coatings applied to different substrates, such as steel. Its incorporation into epoxy coatings significantly improves corrosion resistance and mechanical adhesion (Jiang et al., 2015).
Propiedades
IUPAC Name |
2,2,2-trichloroethoxysilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl3OSi/c3-2(4,5)1-6-7/h1H2,7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHGYDYERSLNAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)O[SiH3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl3OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2,2-Trichloroethoxy)silane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

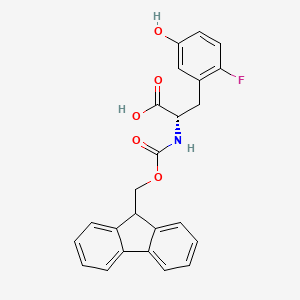

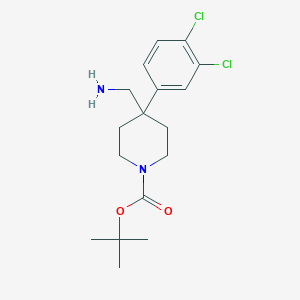
![(2R,4S)-N-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-1-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B8233864.png)
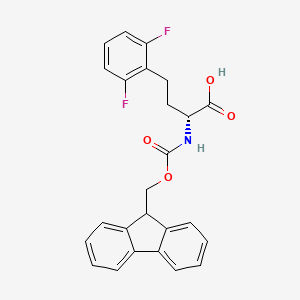
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-phenylethynyl)phenyl]propanoic acid](/img/structure/B8233873.png)
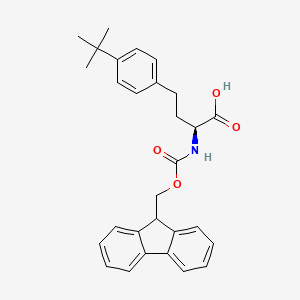
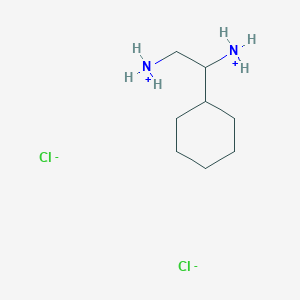
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(oxan-4-yl)butanoic acid](/img/structure/B8233905.png)
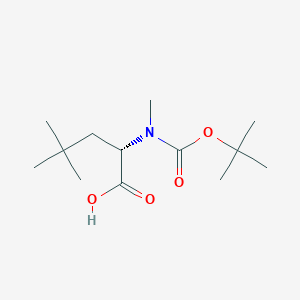
![(13,17-Dihydroxy-14,14,18-trimethyl-9-oxo-4,10-dioxapentacyclo[9.7.1.03,7.08,19.013,18]nonadeca-3(7),5-dien-12-yl) acetate](/img/structure/B8233931.png)

![[(3Z)-1,11-diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate](/img/structure/B8233935.png)
![ethyl 3-[[2-[[4-[(E)-(2-ethylbutoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B8233940.png)